3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid
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Overview
Description
Preparation Methods
The synthesis of 3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid involves several steps. One common synthetic route includes the reaction of 4-chloro-3-fluorophenol with 2-bromophenylacetic acid under basic conditions to form the intermediate compound. This intermediate is then subjected to a Wittig reaction to introduce the acrylic acid moiety . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid undergoes various chemical reactions, including:
Scientific Research Applications
3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid can be compared with similar compounds such as:
2-(3-Chloro-4-fluorophenoxy)acetic acid: This compound has a similar structure but lacks the acrylic acid moiety, resulting in different chemical reactivity and applications.
2-(4-Chloro-3-fluorophenoxy)acetic acid: Another structurally related compound with distinct properties and uses.
trans-2-(4-Chloro-3-fluorophenoxy)cinnamic acid: Shares the cinnamic acid backbone but differs in the position of the substituents, leading to variations in biological activity and chemical behavior.
Properties
CAS No. |
449778-67-0 |
---|---|
Molecular Formula |
C15H10ClFO3 |
Molecular Weight |
292.69 g/mol |
IUPAC Name |
3-[2-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H10ClFO3/c16-12-7-6-11(9-13(12)17)20-14-4-2-1-3-10(14)5-8-15(18)19/h1-9H,(H,18,19) |
InChI Key |
MUBWGYNEVHIYJB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC(=C(C=C2)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC(=C(C=C2)Cl)F |
solubility |
not available |
Origin of Product |
United States |
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